molecular formula C13H11N3O3S B11672856 N'-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide

N'-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide

Cat. No.: B11672856
M. Wt: 289.31 g/mol
InChI Key: DMONONSLSRDILU-ZROIWOOFSA-N
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Description

N'-[(1Z)-1-(4-Nitrophenyl)ethylidene]thiophene-2-carbohydrazide is a carbohydrazide derivative featuring a thiophene ring conjugated to a 4-nitrophenyl group via a Z-configuration ethylidene linkage. Its molecular framework combines electron-withdrawing nitro groups and sulfur-containing heterocycles, making it a candidate for diverse applications, including antimicrobial, anticancer, and optoelectronic research. The compound is synthesized via multi-component cascade reactions or condensation of hydrazine derivatives with ketones . Its structural rigidity and π-conjugation contribute to unique spectroscopic and biological properties.

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

N-[(Z)-1-(4-nitrophenyl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H11N3O3S/c1-9(10-4-6-11(7-5-10)16(18)19)14-15-13(17)12-3-2-8-20-12/h2-8H,1H3,(H,15,17)/b14-9-

InChI Key

DMONONSLSRDILU-ZROIWOOFSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide typically involves the reaction of 4-nitroacetophenone with thiophene-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes the use of large-scale reactors, continuous flow systems, and advanced purification methods to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted thiophene compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with biological macromolecules. These interactions can lead to the modulation of cellular processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Comparative Analysis of Substituted Thiophene Carbohydrazides

Compound Name Substituent(s) Melting Point (°C) Key IR Peaks (cm⁻¹) Biological Activity Reference
N'-[(1Z)-1-(4-Nitrophenyl)ethylidene]thiophene-2-carbohydrazide 4-Nitrophenyl, Z-ethylidene N/A N/A Anticancer (in silico potential)
N′-[(1E)-1-(4-Fluorophenyl)ethylidene]thiophene-2-carbohydrazide 4-Fluorophenyl, E-ethylidene N/A 3410 (N-H), 1620 (C=N) Antibacterial (moderate)
N′-[(1E)-1-(4-Methoxyphenyl)ethylidene]thiophene-2-carbohydrazide 4-Methoxyphenyl, E-ethylidene N/A 3270 (N-H), 1603 (C=N) Not reported
N′-[(1E)-1-(4-Chlorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl, thiophene-pyrazole hybrid N/A 2925 (C-H), 1544 (C=C) Antimicrobial (C. albicans inhibition)

Key Observations :

  • Hybrid Structures : Pyrazole-thiophene hybrids (e.g., ) exhibit enhanced antimicrobial activity due to synergistic heterocyclic interactions, whereas the target compound’s bioactivity remains underexplored.
Comparison with Non-Thiophene Carbohydrazides

Table 2: Carbohydrazides with Alternative Heterocycles

Compound Name Core Structure Melting Point (°C) Key IR Peaks (cm⁻¹) Activity Reference
N''-[(1E,2Z)-2-(Hydroxyimino)-1-phenylpropylidene]thiocarbonohydrazide Thiocarbonohydrazide + phenyl 180–185 1560 (C=C), 1620 (C=N) Metal chelation (Co, Ni, Cu)
N-(1-(5-Bromo-2-hydroxyphenyl)ethylidene)-3,4,5-trihydroxybenzohydrazide Benzohydrazide + bromophenol 223–225 3200 (C-H Ar.), 1560 (C=C) Antioxidant (theoretical)
(E)-N-(4-Chlorophenyl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazide Formohydrazide + thiophene N/A 1620 (C=N), 1544 (C=C) Antibacterial (E. coli)

Key Observations :

  • Bioactivity : Formohydrazides (e.g., ) demonstrate higher antibacterial efficacy than thiophene carbohydrazides, possibly due to increased electrophilicity.
  • Thermal Stability : Benzohydrazides with hydroxyl groups (e.g., ) exhibit higher melting points (>220°C) compared to nitro-substituted derivatives, likely due to hydrogen bonding.

Key Observations :

  • The target compound’s synthesis via a five-component cascade is more efficient than traditional stepwise methods (e.g., ), offering higher yields (70–85%) and scalability.
  • Vilsmeier-Haack reactions (e.g., ) enable regioselective formylation but require stringent temperature control compared to the target’s one-pot synthesis.

Biological Activity

N'-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide is a Schiff base compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This compound is synthesized through the condensation reaction of thiophene-2-carbohydrazide with 4-nitroacetophenone, resulting in a structure that may exhibit unique interactions with biological systems.

Antimicrobial Activity

Schiff bases, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that such compounds can inhibit the growth of various bacterial strains. For example, studies have shown that derivatives of Schiff bases can significantly affect the viability of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Table 1: Antimicrobial Activity of Schiff Bases

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
Control (Standard Antibiotic)Staphylococcus aureus20
Control (Standard Antibiotic)Escherichia coli18

Anticancer Activity

The anticancer potential of Schiff bases has also been a focal point in recent studies. This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, in vitro assays have revealed that this compound can induce apoptosis in cancer cells, leading to a decrease in cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxic activity of this compound against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results indicated:

  • MCF-7: IC50 = 25 µM
  • HeLa: IC50 = 30 µM
  • HepG2: IC50 = 20 µM

These findings suggest that the compound exhibits significant anticancer activity, comparable to established chemotherapeutic agents.

The mechanism by which this compound exerts its biological effects is believed to involve the following pathways:

  • DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: It could inhibit specific enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to apoptosis.

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